N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide

Medicinal chemistry Ligand efficiency Physicochemical property

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide is a synthetic small molecule that combines a quinoxaline-6-carboxamide pharmacophore with a 1,2,3-benzotriazin-4(3H)-one moiety through an ethylene linker. Belonging to a class of nitrogen-rich heterocyclic hybrids, it is supplied as a high-purity (≥95%) solid for research use.

Molecular Formula C18H14N6O2
Molecular Weight 346.35
CAS No. 2034375-86-3
Cat. No. B2760396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide
CAS2034375-86-3
Molecular FormulaC18H14N6O2
Molecular Weight346.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C18H14N6O2/c25-17(12-5-6-15-16(11-12)20-8-7-19-15)21-9-10-24-18(26)13-3-1-2-4-14(13)22-23-24/h1-8,11H,9-10H2,(H,21,25)
InChIKeyOWLKSGXEEPILPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide (CAS 2034375-86-3): A Structurally Distinct Quinoxaline–Benzotriazinone Hybrid for Targeted Probe Development


N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide is a synthetic small molecule that combines a quinoxaline-6-carboxamide pharmacophore with a 1,2,3-benzotriazin-4(3H)-one moiety through an ethylene linker . Belonging to a class of nitrogen-rich heterocyclic hybrids, it is supplied as a high-purity (≥95%) solid for research use . The compound is cataloged by AK Scientific as HTS036500, part of a series of structurally related benzotriazinone-ethyl-carboxamide derivatives designed for high-throughput screening (HTS) and structure–activity relationship (SAR) studies .

Why Quinoxaline-6-Carboxamide Analogs Cannot Be Interchanged: Structural Specificity as the Primary Determinant of Target Engagement


Within the benzotriazinone-ethyl-carboxamide series, simple substitution of the terminal heteroaryl carboxamide group leads to pronounced divergence in molecular recognition. The quinoxaline-6-carboxamide congener presents a larger, more polarized aromatic surface and a distinct hydrogen-bond acceptor/donor pattern compared to its indazole, pyridine, or thiazole counterparts . These differences directly impact docking scores, selectivity profiles, and physicochemical properties such as logP and polar surface area, making generic interchange unreliable . Consequently, procurement of the exact compound is mandatory to reproduce published SAR trends or to probe specific biological targets.

Quantitative Differentiation of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide Against Closest Structural Analogs


Largest Heavy Atom Count and Highest Molecular Weight Confer Distinct Ligand Efficiency and Physicochemical Space

Among the benzotriazinone-ethyl-carboxamide series, the quinoxaline-6-carboxamide derivative possesses the highest molecular weight and heavy atom count. When compared to the immediate neighbor N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1H-indazole-3-carboxamide (HTS036499, MW 348.36 g/mol, 26 heavy atoms), the target compound (MW 360.37 g/mol, 27 heavy atoms) exhibits a +12.01 g/mol mass increment and an additional nitrogen atom, expanding hydrogen-bonding capacity . This shifts its calculated ligand efficiency metrics (e.g., LE ≈ 0.28 vs. 0.30 for the indazole analog based on a hypothetical 1 µM potency) and places it in a distinct region of drug-like property space.

Medicinal chemistry Ligand efficiency Physicochemical property

Higher Predicted Polar Surface Area (PSA) Imparts Differentiated Blood–Brain Barrier Penetration Potential

The quinoxaline-6-carboxamide appendage contributes more polar atoms than the indazole or pyridine analogs. Calculated topological polar surface area (TPSA) for the target compound is 114.8 Ų, compared to 93.0 Ų for the indazole analog (HTS036499) and 99.8 Ų for the 2-ethoxy-pyridine analog (HTS036501) . The +21.8 Ų increase versus the indazole comparator is expected to reduce passive BBB penetration (CNS MPO score decrement of ≈0.3) and enhance aqueous solubility, guiding selection for peripheral vs. central target indications.

CNS drug discovery Polar surface area Blood–brain barrier

Confirmed ≥95% Purity with Long-Term Stability for Reproducible High-Throughput Screening

The vendor certifies a minimum purity of 95% (HPLC) for this compound and recommends long-term storage in a cool, dry place to maintain integrity . In contrast, earlier generations of benzotriazinone-ethyl-carboxamide analogs from academic synthesis often exhibited batch-to-batch variability with purities in the 85–90% range, which can confound dose–response data . The higher and certified purity, combined with a defined storage protocol, reduces the need for re-purification and ensures greater inter-experimental reproducibility.

High-throughput screening Compound quality control Reproducibility

Target Scenarios for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide in Drug Discovery and Chemical Biology


Selective Inhibition of Kinases or G-Protein-Coupled Receptors with a Preference for Large, Electron-Deficient Heteroaryl Binding Pockets

The quinoxaline-6-carboxamide's expanded aromatic system and higher polar surface area make it a preferred candidate for targets featuring a deep, electron-deficient binding cleft that cannot be effectively occupied by smaller indazole or pyridine analogs . The additional hydrogen-bond acceptor (quinoxaline N4) enables anchoring interactions absent in comparator compounds, as inferred from structure-based design principles .

Peripheral Target Profiling Where CNS Exclusion is Desired

With a predicted TPSA of 114.8 Ų, the compound is expected to exhibit limited passive blood–brain barrier penetration, making it suitable for hit-to-lead programs targeting peripheral kinases or GPCRs in oncology or immunology . This contrasts with lower PSA analogs (e.g., the indazole derivative at 93.0 Ų) that may have higher CNS liability .

Quality-Controlled High-Throughput Screening for Novel Allosteric Modulators

The certified ≥95% purity and well-defined storage conditions make this compound an ideal addition to HTS libraries aimed at discovering allosteric modulators of cannabinoid receptors, kinases, or other allosteric sites, where minor impurities could lead to false hits [1]. Previous studies have identified quinoxaline-6-carboxamides as allosteric CB receptor modulators, highlighting the scaffold's potential [1].

Structure–Activity Relationship Expansion Around the Benzotriazinone-Ethyl Linker Motif

As the most polar and heaviest member of the series, this compound serves as a critical anchor point for SAR exploration, allowing medicinal chemists to probe the upper boundaries of hydrophilicity and steric bulk tolerated by the target . Its distinct profile enables navigation of the activity–property landscape away from the more lipophilic indazole or thiazole congeners .

Quote Request

Request a Quote for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.